

# physical and chemical properties of 2-Bromo-6-methyl-4-nitropyridine

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## Compound of Interest

Compound Name: **2-Bromo-6-methyl-4-nitropyridine**

Cat. No.: **B1282704**

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An In-depth Technical Guide to **2-Bromo-6-methyl-4-nitropyridine**

## Introduction

**2-Bromo-6-methyl-4-nitropyridine** is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> With the chemical formula C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub>, it belongs to the substituted pyridine family.<sup>[2][3]</sup> Its molecular structure, featuring a pyridine ring functionalized with a bromo, a methyl, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. Specifically, its reactive bromo and nitro groups are key to its utility in developing compounds with potential biological activity for pharmaceuticals and agrochemicals.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, safety information, and representative experimental protocols for its synthesis and characterization.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Bromo-6-methyl-4-nitropyridine** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	217.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light yellow to Yellow Powder or Crystals	<a href="#">[1]</a>
Density	1.7±0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	295.5±35.0 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	132.5±25.9 °C	<a href="#">[2]</a>
LogP	1.39	<a href="#">[2]</a>
Vapour Pressure	0.0±0.6 mmHg at 25°C	<a href="#">[2]</a>
Polar Surface Area	58.71 Å <sup>2</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	97944-46-2	<a href="#">[2]</a> <a href="#">[3]</a>
MDL Number	MFCD11046317	<a href="#">[1]</a>

## Spectroscopic Data

While specific, publicly available experimental spectra for **2-Bromo-6-methyl-4-nitropyridine** are limited, its structure allows for the prediction of its spectral characteristics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its identity and purity. For researchers requiring spectral data, several suppliers offer access to NMR, HPLC, and LC-MS results for this compound.[\[4\]](#)[\[5\]](#)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts will be influenced by the electronic effects of the bromo, nitro, and methyl substituents.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the five carbon atoms of the pyridine ring and the single carbon of the methyl group.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

## Representative Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of substituted bromopyridines, which can be adapted for **2-Bromo-6-methyl-4-nitropyridine**.

### Synthesis via Sandmeyer-type Reaction

The synthesis of bromopyridines often involves the diazotization of an corresponding aminopyridine followed by a Sandmeyer reaction. The following is a representative protocol adapted from the synthesis of a similar compound.<sup>[6]</sup>

**Objective:** To synthesize a brominated methyl-nitropyridine from its amino precursor.

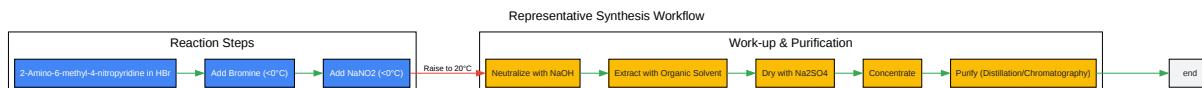
**Materials & Equipment:**

- 2-Amino-6-methyl-4-nitropyridine
- 48% Hydrobromic acid (HBr)
- Bromine ( $\text{Br}_2$ )
- Sodium nitrite ( $\text{NaNO}_2$ )
- 50% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Ethyl acetate or Diethyl ether
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Reaction vessel with stirring and cooling capabilities (ice-salt bath)
- Separatory funnel

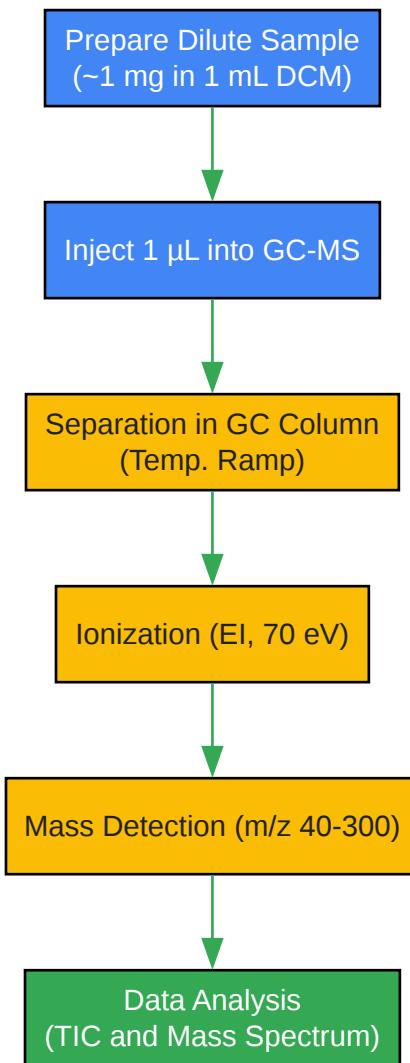
- Rotary evaporator

Procedure:

- Dissolution: Dissolve 2-amino-6-methyl-4-nitropyridine (1.0 eq) in 48% hydrobromic acid within a suitable reaction vessel.
- Cooling: Cool the mixture to between -5 °C and 0 °C using an ice-salt bath, with vigorous stirring.
- Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
- Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. Continue stirring for an additional 30 minutes at this temperature after the addition is complete.
- Work-up: Slowly allow the reaction temperature to rise to 20 °C.
- Neutralization: Adjust the pH of the solution to approximately 9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation or column chromatography.



## GC-MS Analysis Workflow



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